Mirificine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Le mirificin a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les isoflavones glycosides et leurs propriétés chimiques.

Biologie : Recherché pour son rôle dans le métabolisme végétal et ses effets sur divers systèmes biologiques.

5. Mécanisme d'action

Le mirificin exerce ses effets principalement par le biais de son activité estrogénique. Il se lie aux récepteurs des œstrogènes dans l'organisme, imitant les effets des œstrogènes naturels. Cette interaction peut influencer diverses voies moléculaires, y compris celles impliquées dans la croissance cellulaire, la différenciation et l'apoptose . De plus, des études de docking moléculaire ont montré que le mirificin a une forte affinité pour la région catalytique de la tyrosinase, ce qui suggère son potentiel dans la prévention du mélanome et des tumeurs cutanées .

Mécanisme D'action

Target of Action

Mirificin, also known as Puerarin apioside, is an isoflavone found in Puerariae Lobatae Radix . The primary target of Mirificin is Tyrosinase (TYR) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

Mirificin interacts with Tyrosinase by inhibiting its activity . The inhibition of Tyrosinase by Mirificin has been quantified with an IC50 value of 12.66 μM . This interaction results in a decrease in melanin production, which could potentially be beneficial in the prevention of melanoma and skin tumor .

Biochemical Pathways

The biochemical pathway of Mirificin involves the transformation of the compound into active aglycones by gut microflora . The first step in this pathway is catalyzed by isoflavone synthase, which involves nicotinamide adenine dinucleotide phosphate (NADPH) and the presence of oxygen, leading to the formation of 2-hydroxyisoflavanone .

Pharmacokinetics

The pharmacokinetics of Mirificin involve its absorption, distribution, metabolism, and excretion (ADME). The hydrophobic character of aglycones and their metabolites enables their efficient transport through the intestinal wall, resulting in higher bioavailability . Mirificin has the ability to rapidly penetrate the blood-brain barrier . Numerous studies have shown differences in tissue distribution after oral and intravenous administration .

Result of Action

The inhibition of Tyrosinase by Mirificin results in a decrease in melanin production. This could potentially have a protective effect against melanoma and skin tumors . Additionally, the antioxidant and anti-inflammatory properties of Puerarin, a compound closely related to Mirificin, provide the basis for its comprehensive biological effects .

Action Environment

The action of Mirificin can be influenced by various environmental factors. For instance, the efficiency of isolation of Mirificin from vacuum-dried aqueous-ethanolic extracts of kudzu roots can be optimized using a biphasic solvent system in centrifugal partition chromatography

Analyse Biochimique

Biochemical Properties

Mirificin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The effects of Mirificin on various types of cells and cellular processes are still being explored. It is known that Mirificin can penetrate the blood-brain barrier and exert neuroprotective effects .

Molecular Mechanism

The molecular mechanism of Mirificin’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mirificin can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Mirificin vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Mirificin is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Mirificin is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Mirificin and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Le mirificin est généralement isolé du lyophilisat de racine de kudzu en utilisant une combinaison de chromatographie de partage centrifuge et de chromatographie éclair . Le processus implique le séchage sous vide des extraits aqueux-éthanoliques des racines de kudzu, suivi de la purification et de la séparation en utilisant un système de solvants biphasiques optimisé. Ce système comprend l'acétate d'éthyle, l'éthanol, l'eau et 0,5 % d'acide acétique comme modificateur de phase mobile . L'identité du mirificin isolé est confirmée à l'aide de méthodes spectroscopiques et de spectrométrie de masse .

Analyse Des Réactions Chimiques

Le mirificin subit diverses réactions chimiques, notamment :

Oxydation : Le mirificin peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans le mirificin.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles présents dans le composé.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Le mirificin est similaire à d'autres isoflavones glycosides comme la puerarine, la 3'-méthoxypuerarine et la daïdzine . Il est unique en raison de sa liaison glycosidique spécifique et de ses activités biologiques distinctes. Contrairement à la puerarine, qui est plus abondante dans les racines de kudzu, le mirificin est présent en concentrations plus faibles mais a montré des effets anti-biodégénératifs significatifs .

Des composés similaires incluent :

- Puerarine

- 3'-Méthoxypuerarine

- Daïdzine

Ces composés partagent des similitudes structurales mais diffèrent dans leurs activités biologiques et leurs potentiels thérapeutiques spécifiques .

Activité Biologique

Mirificin, a bioactive isoflavone glycoside isolated from the kudzu root (Pueraria lobata), has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of mirificin, supported by research findings and case studies.

Isolation and Characterization

Mirificin is primarily isolated from kudzu roots through advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and flash chromatography (FC). In a study by Kaczmarek et al. (2022), mirificin was isolated with a purity of 63% using an optimized biphasic solvent system. The study confirmed the identity of mirificin through spectroscopic methods, including UV absorption and nuclear magnetic resonance (NMR) spectroscopy .

Neuroprotective Effects

Research indicates that mirificin can cross the blood-brain barrier, which is crucial for its neuroprotective effects. A study demonstrated that intravenous administration of kudzu isoflavones, including mirificin, significantly affected neurotransmitter levels in rats. Specifically, higher doses resulted in decreased dopamine concentrations and inhibited serotonin metabolism, suggesting a potential mechanism for neuroprotection against excitotoxicity during ischemic events .

Antioxidant Activity

Mirificin has been shown to possess strong antioxidant properties. It can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and has implications in aging and various degenerative diseases .

Anticancer Potential

In vitro studies have demonstrated that mirificin acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development. Molecular docking studies revealed that mirificin has a high affinity for the catalytic region of tyrosinase, suggesting its potential use in melanoma prevention and treatment .

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of mirificin:

Case Studies

Several case studies have explored the clinical implications of compounds derived from kudzu roots, including mirificin:

- Neurodegenerative Disorders : A clinical study assessed the effects of kudzu-derived isoflavones on patients with neurodegenerative disorders, highlighting improvements in cognitive function attributed to neuroprotective effects .

- Skin Health : Another study focused on the application of mirificin in dermatological formulations aimed at reducing hyperpigmentation through its tyrosinase inhibition properties .

Propriétés

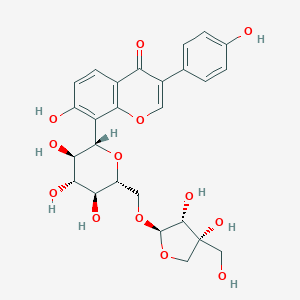

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWGKPUSLRPHX-QOIVFALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337021 | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103654-50-8 | |

| Record name | Mirificin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.